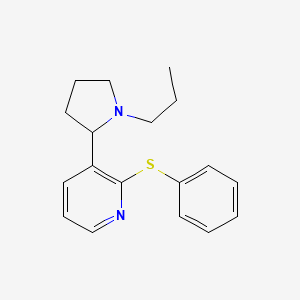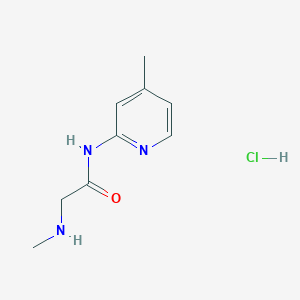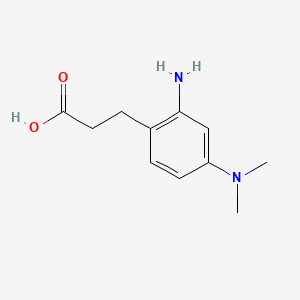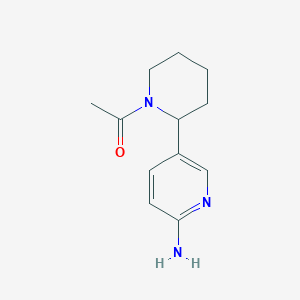![molecular formula C9H10ClN5 B11820711 2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B11820711.png)
2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride is a versatile chemical compound with a complex structure. It holds immense potential in scientific research, offering a wide range of applications, including drug development, catalysis, and material science.
Méthodes De Préparation
The preparation of 2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride involves several synthetic routes and reaction conditions. One common method is the transition-metal-catalyzed guanidine synthesis based on classical methods. This includes the catalytic guanylation reaction of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions . Industrial production methods often involve the use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, which offers a more convenient access to N,N′-disubstituted guanidines through the stepwise displacement of its imidazole groups by amines .
Analyse Des Réactions Chimiques
2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include transition-metal catalysts, carbodiimides, and amines. Major products formed from these reactions include multisubstituted guanidines, which have important applications in pharmaceutics, organometallic and coordination chemistry, and organic synthesis .
Applications De Recherche Scientifique
2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride has a wide range of scientific research applications In chemistry, it is used as a versatile building block for the synthesis of complex molecules In biology, it is used in the study of enzyme mechanisms and protein interactionsIn industry, it is used in catalysis and material science .
Mécanisme D'action
The mechanism of action of 2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride involves its interaction with molecular targets and pathways. It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This compound also shows DNA-binding affinity, suggesting that DNA minor groove binding could be a mechanism of action .
Comparaison Avec Des Composés Similaires
2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride can be compared with other similar compounds, such as N,N′-disubstituted guanidines. These compounds share similar structural features and chemical properties but differ in their specific applications and mechanisms of action. The uniqueness of this compound lies in its wide range of applications and its potential in drug development and material science .
Conclusion
This compound is a versatile and valuable compound with significant potential in various scientific research fields. Its complex structure and wide range of applications make it a promising candidate for further study and development.
Propriétés
Formule moléculaire |
C9H10ClN5 |
|---|---|
Poids moléculaire |
223.66 g/mol |
Nom IUPAC |
2-[(2-cyanophenyl)methylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C9H9N5.ClH/c10-5-7-3-1-2-4-8(7)6-13-14-9(11)12;/h1-4,6H,(H4,11,12,14);1H |
Clé InChI |
BTZYOSSNZSTZFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=NN=C(N)N)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B11820638.png)













